molecular formula C7H5F4NO B1459902 3-Fluoro-2-(trifluoromethoxy)aniline CAS No. 1806378-59-5

3-Fluoro-2-(trifluoromethoxy)aniline

Cat. No. B1459902
M. Wt: 195.11 g/mol
InChI Key: VDIGUOIHYHQSCX-UHFFFAOYSA-N
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Description

“3-Fluoro-2-(trifluoromethoxy)aniline” is an organic compound that belongs to the class of organic compounds known as aminotoluenes . These are organic aromatic compounds containing a benzene that carries a single methyl group and one amino group .


Synthesis Analysis

The synthesis of “3-Fluoro-2-(trifluoromethoxy)aniline” from 2-chlorophenol has been reported . The mechanism is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen which makes subsequently the nucleophilic substitution by a fluoride possible .


Molecular Structure Analysis

The molecular structure of “3-Fluoro-2-(trifluoromethoxy)aniline” is represented by the SMILES string Nc1cccc(c1F)C(F)(F)F . It has a molecular weight of 195.12 .


Chemical Reactions Analysis

The chemical reactions involving “3-Fluoro-2-(trifluoromethoxy)aniline” are based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen .

It should be stored at 2-8°C . The compound has a molecular weight of 195.12 .

Scientific Research Applications

Fluorinated Compounds Synthesis and Material Properties

Fluorinated liquid crystals exhibit remarkable properties due to the fluoro substituent's influence, such as enhanced thermal stability and unique phase behavior, making them crucial for display technologies (Hird, 2007). Additionally, the synthesis and characterization of fluoropolymers, like Polytetrafluoroethylene (PTFE), demonstrate the chemical inertness and hydrophobic qualities of fluorinated materials, finding applications in coatings, lubrication, and medical devices (Puts, Crouse, & Améduri, 2019).

Biomedical Imaging and Diagnostics

The role of fluorine-18 labeled compounds, such as [18F]FLT, in oncology highlights the potential of fluorinated derivatives in non-invasive cancer staging and treatment monitoring through PET imaging. Despite some limitations, these compounds offer valuable insights into cellular proliferation (Been et al., 2004). In contrast, the radiative decay engineering technique, which involves modifying fluorophore emission by altering radiative decay rates, has biophysical and biomedical application potentials, including enhancing fluorophore photostability and directing emission for improved diagnostic accuracy (Lakowicz, 2001).

Safety And Hazards

“3-Fluoro-2-(trifluoromethoxy)aniline” is classified as a hazardous substance. It is toxic if swallowed, in contact with skin or if inhaled . It causes skin irritation and serious eye damage . It may cause respiratory irritation and damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

3-fluoro-2-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F4NO/c8-4-2-1-3-5(12)6(4)13-7(9,10)11/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDIGUOIHYHQSCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)OC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-(trifluoromethoxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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